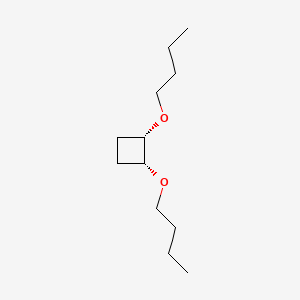
(1R,2S)-1,2-Dibutoxycyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1,2-Dibutoxycyclobutane is an organic compound characterized by a cyclobutane ring substituted with two butoxy groups at the 1 and 2 positions. This compound is chiral, with the (1R,2S) configuration indicating the specific spatial arrangement of the substituents. The presence of the butoxy groups imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Dibutoxycyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,2-dibromoethane with butanol in the presence of a strong base, such as sodium hydride, to form the cyclobutane ring with butoxy substituents. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1,2-Dibutoxycyclobutane undergoes various chemical reactions, including:
Oxidation: The butoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyclobutane ring can be reduced under hydrogenation conditions to form butoxy-substituted alkanes.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of butoxy-substituted ketones or aldehydes.
Reduction: Formation of butoxy-substituted alkanes.
Substitution: Formation of new compounds with different functional groups replacing the butoxy groups.
Scientific Research Applications
(1R,2S)-1,2-Dibutoxycyclobutane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2S)-1,2-Dibutoxycyclobutane involves its interaction with molecular targets and pathways within biological systems. The butoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Additionally, the cyclobutane ring can undergo conformational changes that affect its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1,2-Dimethoxycyclobutane: Similar structure but with methoxy groups instead of butoxy groups.
(1R,2S)-1,2-Diethoxycyclobutane: Similar structure but with ethoxy groups instead of butoxy groups.
(1R,2S)-1,2-Dipropoxycyclobutane: Similar structure but with propoxy groups instead of butoxy groups.
Uniqueness
(1R,2S)-1,2-Dibutoxycyclobutane is unique due to the presence of butoxy groups, which impart distinct chemical and physical properties compared to its methoxy, ethoxy, and propoxy analogs. The longer alkyl chains of the butoxy groups can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in research and industry.
Properties
CAS No. |
88112-22-5 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
(1S,2R)-1,2-dibutoxycyclobutane |
InChI |
InChI=1S/C12H24O2/c1-3-5-9-13-11-7-8-12(11)14-10-6-4-2/h11-12H,3-10H2,1-2H3/t11-,12+ |
InChI Key |
DKICLVGPIVDFAW-TXEJJXNPSA-N |
Isomeric SMILES |
CCCCO[C@@H]1CC[C@@H]1OCCCC |
Canonical SMILES |
CCCCOC1CCC1OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


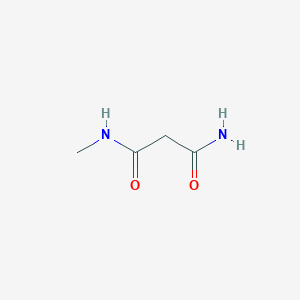
![N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine](/img/structure/B14404843.png)
![4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14404844.png)
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(2,4,5-trimethylphenyl)urea](/img/structure/B14404851.png)
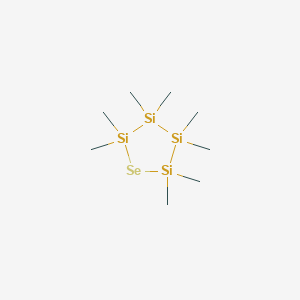
![2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-](/img/structure/B14404873.png)


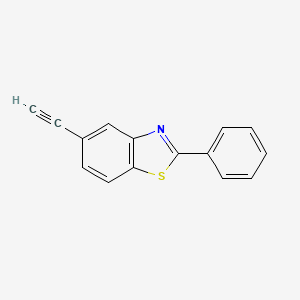

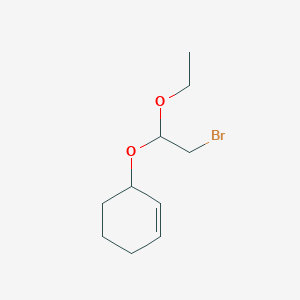


![1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene](/img/structure/B14404920.png)
